1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
Description
This compound features a naphthalen-2-ol core linked via a hydrazinylidene-methyl bridge to a triazine ring substituted with diethylamino and phenylamino groups. The triazine moiety is a heterocyclic scaffold known for its versatility in medicinal and materials chemistry, while the naphthol group contributes to π-π stacking and hydrogen-bonding interactions. Such structural attributes are common in dyes, coordination complexes, and bioactive molecules .
Properties
Molecular Formula |
C24H25N7O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[(E)-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H25N7O/c1-3-31(4-2)24-28-22(26-18-11-6-5-7-12-18)27-23(29-24)30-25-16-20-19-13-9-8-10-17(19)14-15-21(20)32/h5-16,32H,3-4H2,1-2H3,(H2,26,27,28,29,30)/b25-16+ |
InChI Key |
FJMMTTSCQBKPGC-PCLIKHOPSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC3=CC=CC=C32)O)NC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=C(C=CC3=CC=CC=C32)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with diethylamine and phenylamine under controlled conditions.
Hydrazine Derivative Formation: The triazine derivative is then reacted with hydrazine to form the hydrazine derivative.
Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with 2-hydroxy-1-naphthaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene moiety.
Reduction: Reduced forms of the triazine ring or the naphthalene moiety.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazine and naphthalene moieties exhibit significant anticancer properties. The incorporation of the triazine ring in the structure of 1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol suggests potential efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Antimicrobial Properties
The presence of the diethylamino and phenylamino groups enhances the compound's ability to interact with microbial membranes, making it a candidate for antimicrobial applications. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound could be developed into novel antimicrobial agents .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Studies on related triazine derivatives have indicated their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may possess similar protective effects against neurodegenerative diseases .
Herbicidal Activity
Compounds with triazine structures are known for their herbicidal properties. The application of this compound in agriculture could potentially lead to the development of effective herbicides. Research has shown that triazines can inhibit photosynthesis in target plants, thereby controlling weed growth without harming crops .
Plant Growth Regulators
Additionally, the compound may serve as a plant growth regulator. Similar compounds have been studied for their ability to enhance plant growth and yield by modulating hormonal pathways within plants. This application could be beneficial in sustainable agriculture practices .
Dyes and Pigments
Due to its vibrant naphthalene structure, this compound has potential as a dye or pigment in various materials. Its chemical stability and color properties make it suitable for use in textiles and coatings .
Sensors
The electronic properties of compounds like this compound can be harnessed in sensor technology. The ability to detect specific analytes through changes in conductivity or fluorescence makes it a candidate for developing sensitive chemical sensors .
Mechanism of Action
The mechanism of action of 1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s triazine and hydrazone groups distinguish it from benzothiazole- or triazole-based analogs.
- Substitutents like diethylamino enhance solubility compared to chlorophenyl groups in ’s triazole-thione compound .
- The hydrazone linker in the target compound provides conformational flexibility absent in rigid benzothiazole derivatives .
Physicochemical and Functional Properties
Critical Micelle Concentration (CMC): While direct CMC data for the target compound is unavailable, structurally related quaternary ammonium compounds (e.g., BAC-C12) exhibit CMC values of 3.6–8.3 mM via spectrofluorometry and tensiometry . The diethylamino group in the target compound may lower CMC compared to methylamino analogs due to increased hydrophobicity.
Hydrogen Bonding : The triazole-thione in forms a six-membered hydrogen-bonded network (N–H···O/S), whereas the target compound’s hydrazone and triazine groups likely engage in N–H···N interactions, affecting crystallinity and solubility .
Analytical and Computational Comparison
Similarity Metrics :
Experimental Methods :
Biological Activity
The compound 1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol is a complex organic molecule belonging to the triazine family. Its unique structure incorporates functional groups that suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.4 g/mol. The compound features a naphthalene moiety linked to a triazine derivative through a hydrazinylidene group. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol |
| InChI Key | PDVOAFIEXJQDIY-FYJGNVAPSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the triazine core acts as an electron-withdrawing group, enhancing the reactivity of the hydrazine moiety. This interaction may lead to inhibition of key enzymes or receptors involved in various cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream biological effects.
- Antioxidant Activity : The presence of the naphthalene group may contribute to antioxidant properties.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, the triazine derivatives have shown promise in inhibiting various cancer cell lines due to their ability to interfere with cellular signaling pathways.
Case Studies:
- In vitro Studies : A study demonstrated that triazine derivatives significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that the compound can effectively bind to targets such as protein kinases, which are crucial in cancer progression.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
